1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 155144-44-8
VCID: VC11792592
InChI: InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-14-15-12(11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34 g/mol

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester

CAS No.: 155144-44-8

Cat. No.: VC11792592

Molecular Formula: C13H15N3O4S

Molecular Weight: 309.34 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester - 155144-44-8

Specification

CAS No. 155144-44-8
Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
IUPAC Name ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-14-15-12(11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15)
Standard InChI Key RDWVJTNHHWOXBA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 3-position with a methylphenylamino sulfonyl group (SO2N(CH3)C6H5-\text{SO}_{2}\text{N}(\text{CH}_{3})\text{C}_{6}\text{H}_{5}) and at the 4-position with an ethyl ester (COOCH2CH3-\text{COOCH}_{2}\text{CH}_{3}). X-ray crystallographic studies of analogous pyrazole esters, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reveal planar pyrazole rings with substituents adopting orientations that minimize steric hindrance . The sulfonamide group introduces polarity, while the ester enhances lipophilicity, a balance critical for membrane permeability in bioactive molecules .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.155144-44-8
Molecular FormulaC13H15N3O4S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight309.34 g/mol
IUPAC NameEthyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Physical Characteristics

Limited experimental data exist for this specific compound, but related esters like ethyl 1H-pyrazole-4-carboxylate exhibit melting points of 75–80°C and boiling points of 138–140°C at 3 mmHg . The sulfonamide group likely elevates thermal stability compared to unsubstituted pyrazole esters. Solubility in acetone is inferred from analogs , while aqueous solubility is expected to be low due to the hydrophobic phenyl and ethyl groups.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Reaction of 3-amino-1H-pyrazole-4-carboxylic acid with methylphenylsulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonamide intermediate.

  • Esterification: The carboxylic acid is treated with ethanol under acidic catalysis (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) to form the ethyl ester.

Alternative routes may employ coupling reagents like DCC (dicyclohexylcarbodiimide) for ester formation. Purification is achieved via recrystallization or chromatography, with yields dependent on reaction conditions.

Future Research Directions

  • Bioactivity Profiling: Screening against bacterial and fungal pathogens to identify lead candidates.

  • Prodrug Optimization: Investigating hydrolysis kinetics of the ethyl ester in biological systems.

  • Synthetic Methodology: Developing catalytic asymmetric routes to enantiomerically pure sulfonamides.

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